4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide
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Overview
Description
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide is a complex organic compound that features a boron-containing dioxaborolane ring attached to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide typically involves the formation of the dioxaborolane ring followed by its attachment to the naphthalene core. One common method involves the reaction of naphthalene-1-carboxylic acid with isopropylamine to form the corresponding amide. This intermediate is then subjected to borylation using a boronic acid derivative, such as pinacolborane, in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium or copper catalysts in the presence of suitable ligands.
Major Products
Oxidation: Boronic acids.
Reduction: Various boron-containing reduced products.
Substitution: Aryl boronates and other substituted derivatives.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can undergo nucleophilic attack, oxidation, and other transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to other boron-containing compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO3/c1-13(2)22-18(23)16-11-12-17(15-10-8-7-9-14(15)16)21-24-19(3,4)20(5,6)25-21/h7-13H,1-6H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIBFXMZMZKDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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